Technical Whitepaper: 5-(Benzyloxy)nicotinaldehyde – Synthetic Utility and Pharmacophore Integration
Technical Whitepaper: 5-(Benzyloxy)nicotinaldehyde – Synthetic Utility and Pharmacophore Integration
Topic: 5-(Benzyloxy)nicotinaldehyde CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
CAS Number: 263270-32-2 Synonyms: 5-Benzyloxypyridine-3-carboxaldehyde; 3-Benzyloxy-5-formylpyridine Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol [1]
Executive Summary
5-(Benzyloxy)nicotinaldehyde (CAS 263270-32-2) is a critical heterocyclic building block in medicinal chemistry, particularly valuable for the introduction of the 3,5-disubstituted pyridine motif. This scaffold serves as a bioisostere for meta-substituted benzaldehydes, offering improved aqueous solubility and distinct hydrogen-bonding potential due to the pyridine nitrogen.
This guide details the compound's physicochemical profile, a robust synthetic pathway starting from 5-hydroxynicotinic acid, and its application in reductive amination protocols for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound features a pyridine ring substituted at the 3-position with a formyl group and at the 5-position with a benzyloxy group.[1] The benzyl ether serves as a lipophilic protecting group that is stable to basic and mild acidic conditions but can be cleaved via hydrogenolysis to reveal the free hydroxyl group (5-hydroxynicotinaldehyde), a precursor for further diversification.
Table 1: Physicochemical Specifications
| Property | Specification | Note |
| Appearance | Off-white to pale yellow solid | Low-melting solid (approx. 40–60 °C); tends to oil if impure. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in water; soluble in dilute acid (protonation). |
| pKa (Pyridinium) | ~3.8 (Predicted) | Electron-withdrawing formyl group lowers basicity compared to pyridine (5.2). |
| LogP | 2.5 – 2.8 (Predicted) | Lipophilic benzyl group balances the polar pyridine core. |
| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is susceptible to aerobic oxidation to the carboxylic acid. |
Synthetic Pathway: The "Ester-Ether-Redox" Route
While direct formylation of 3-(benzyloxy)pyridine is possible, it often suffers from poor regioselectivity. The most reliable, scalable protocol utilizes 5-hydroxynicotinic acid as the starting material. This route ensures correct substitution patterns and high purity.
Phase 1: Scaffold Construction
-
Esterification: 5-Hydroxynicotinic acid is converted to methyl 5-hydroxynicotinate using methanol and sulfuric acid (Fischer esterification).
-
Williamson Ether Synthesis: The phenolic hydroxyl is alkylated with benzyl bromide in the presence of potassium carbonate (
) in DMF or acetone. -
Functional Group Interconversion: The ester is reduced to the alcohol and subsequently oxidized to the aldehyde. Direct reduction of the ester to aldehyde using DIBAL-H is possible but often difficult to control on large scales without over-reduction.
Detailed Protocol: Alcohol-Oxidation Method
Step A: Reduction to Alcohol
-
Reagents:
(Lithium Aluminum Hydride), THF (0 °C). -
Procedure: Add methyl 5-(benzyloxy)nicotinate dropwise to a suspension of
in dry THF. Quench carefully with Fieser method (Water/15% NaOH/Water). -
Product: 5-(Benzyloxy)pyridin-3-yl)methanol.
Step B: Oxidation to Aldehyde
-
Reagents:
(Activated Manganese Dioxide) in DCM or Swern Oxidation conditions. -
Rationale:
is preferred for benzylic/pyridylic alcohols as it avoids the stench of Swern reagents and provides mild conditions that prevent over-oxidation to the acid. -
Procedure: Stir the alcohol with 10 equivalents of activated
in refluxing DCM or chloroform for 4–12 hours. Filter through Celite.[2]
Figure 1: Step-wise synthetic route from commercially available starting materials.
Mechanistic Insight & Applications in Drug Discovery
Reductive Amination (The Primary Utility)
The formyl group at the 3-position is highly electrophilic, making this compound an excellent substrate for reductive amination. This reaction is pivotal for linking the pyridine scaffold to amines, creating secondary or tertiary amine linkages common in kinase inhibitors and GPCR ligands.
Mechanism:
-
Imine Formation: The aldehyde condenses with a primary amine (
) to form a hemiaminal, which dehydrates to an imine (Schiff base). -
Protonation: The pyridine nitrogen can act as an internal base or proton shuttle, but acidic catalysis (Acetic Acid) is usually required to activate the imine carbon.
-
Reduction: The iminium ion is reduced by a hydride source (
or ).[3] is preferred as it is mild enough to leave the aldehyde unreduced if stoichiometry is controlled, though in this workflow, the imine forms faster.
Late-Stage Diversification
The benzyloxy group is not merely a protecting group; it can be retained to occupy hydrophobic pockets (e.g., in the active site of enzymes like BTK or EGFR). Alternatively, it can be removed via catalytic hydrogenation (
-
Converted to a triflate for Suzuki couplings.
-
Alkylated with solubilizing chains (e.g., PEG chains).
Figure 2: Divergent synthesis pathways utilizing the aldehyde and benzyl ether functionalities.
Quality Control & Analytics
To ensure the integrity of the starting material for biological assays, the following analytical markers must be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Retention Time: Expect elution later than unsubstituted nicotinaldehyde due to the lipophilic benzyl group.
NMR Interpretation ( , 400 MHz)
-
Aldehyde Proton (-CHO): Singlet at ~10.1 ppm.
-
Pyridine Protons: Three distinct signals.[4]
-
H-2 (between N and CHO): Singlet/Doublet ~8.8 ppm (Deshielded).
-
H-6 (between N and OBn): Doublet ~8.5 ppm.
-
H-4 (between CHO and OBn): Doublet/Multiplet ~7.8 ppm.
-
-
Benzylic Protons (-OCH2Ph): Singlet at ~5.2 ppm.
-
Aromatic Phenyl Protons: Multiplet at 7.3–7.5 ppm.
References
-
Chemical Identity: PubChem. 5-(Benzyloxy)nicotinic acid (Precursor). CID 18422069. [Link]
-
Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]
Sources
- 1. 5-(Benzyloxy)nicotinaldehyde | 263270-32-2 [amp.chemicalbook.com]
- 2. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
